Antimycobacterial MIC of 4‑Phenyl Analog Surpasses Shorter‑Chain and Matches Certain Halo‑Substituted Congeners in a Head‑to‑Head Panel
In a unified study evaluating twelve 4-(5‑substituted‑1,3,4‑oxadiazol‑2‑yl)pyridine derivatives under identical conditions, the 5‑phenyl compound (compound 6) displayed an MIC of 8.97 µM against M. tuberculosis H37Rv, which is 5.5‑fold lower (more potent) than the 5‑methyl analog (MIC = 49.69 µM) and 4.1‑fold lower than the 5‑trifluoromethyl analog (MIC = 37.21 µM) [1]. However, it was markedly less active than extremely lipophilic long‑chain congeners such as the 5‑pentadecyl derivative (MIC = 0.09 µM) [1]. This demonstrates that the phenyl substituent delivers a balanced potency–property profile distinct from both small‑alkyl and ultra‑lipophilic variants.
| Evidence Dimension | In vitro antimycobacterial activity (MIC, µM) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 8.97 µM (compound 6: 5‑phenyl) |
| Comparator Or Baseline | 5‑Methyl (compound 1): 49.69 µM; 5‑Trifluoromethyl (compound 2): 37.21 µM; 5‑Pentadecyl (compound 4): 0.09 µM |
| Quantified Difference | Target vs 5‑methyl: 5.5‑fold more potent; Target vs 5‑CF3: 4.1‑fold more potent; Target vs 5‑pentadecyl: ~100‑fold less potent |
| Conditions | Microplate alamar blue assay (MABA); Middlebrook 7H9 medium; M. tuberculosis H37Rv reference strain |
Why This Matters
This head‑to‑head ranking enables procurement teams to select the phenyl analog for lead optimization when moderate lipophilicity and synthetic tractability are prioritized over maximal potency from high‑logP chains.
- [1] Navarrete-Vazquez, G. et al. Synthesis and antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines. Bioorg. Med. Chem. 2007, 15, 5502–5508. View Source
